sodium;2-aminoacetate
Description
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Structure
2D Structure
Properties
IUPAC Name |
sodium;2-aminoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5NO2.Na/c3-1-2(4)5;/h1,3H2,(H,4,5);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUWHFEHKUQVYLF-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)[O-])N.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C(=O)[O-])N.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4NNaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
97.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Historical Context of Glycinate Research
The scientific investigation into glycine (B1666218) and its derivatives has a rich history. Glycine itself was one of the earliest amino acids to be isolated. wikipedia.org Early research in the 20th century focused on understanding the fundamental properties of amino acids and their salts. portlandpress.com By the 1960s, a significant body of evidence had accumulated suggesting that glycine acts as an inhibitory neurotransmitter in the mammalian spinal cord. nih.govfrontiersin.org This discovery was pivotal, as it highlighted the crucial role of this simple amino acid in complex biological processes. nih.gov
Early investigations into the salts of glycine, such as sodium glycinate (B8599266), were often related to their synthesis and basic chemical characteristics. google.com For instance, research explored methods of preparing solid sodium glycinate from glycine and sodium hydroxide, a process complicated by the salt's high solubility in water which made crystallization difficult. google.com The study of glycinate complexes with metals also has a long history, with research into how the glycinate ion coordinates with metal ions to form stable complexes. wikipedia.orgacs.org These foundational studies paved the way for the diverse applications seen in contemporary research.
Scope and Significance in Contemporary Academic Investigations
Established Synthetic Pathways for Sodium Glycinate Production
The production of sodium glycinate can be achieved through several established methods, primarily categorized into solid-state and solution-based reactions.
Solid-State Reaction Methodologies
Solid-state synthesis of sodium glycinate offers a solvent-free alternative to traditional solution-based methods. These reactions can be facilitated through mechanochemistry, such as ball milling, where solid reactants are combined and subjected to mechanical forces. psu.edubham.ac.uk This technique can lead to high-yield, quantitative formation of the desired product. psu.edu For instance, the reaction of gaseous ammonia (B1221849) or amines with solid carboxylic acids is a general method for salt formation, driven by an increase in lattice energy. psu.edu While specific examples for sodium glycinate are not extensively detailed in the provided results, the principles of solid-state synthesis suggest a viable pathway.
Solution-Based Syntheses and Optimization
Solution-based synthesis is a more conventional approach for producing sodium glycinate. A common method involves the neutralization of glycine with a sodium base, such as sodium hydroxide, in an aqueous solution. scirp.orgscialert.net The sodium glycinate is then typically isolated by evaporating the water. scirp.org
Optimization of these solution-based syntheses is crucial for industrial applications. Studies have investigated the influence of various parameters on the reaction yield and purity. For example, in the synthesis of N-acyl glycinates, which often starts from sodium glycinate, factors like the choice of solvent, temperature, and pressure are critical. One process describes reacting a fatty alkyl ester with an amino acid salt in the presence of a polyol like glycerin, which can influence the reaction's efficiency and the formation of by-products. google.com Another patented process highlights the importance of pressure and an alkoxide catalyst to achieve high conversion rates (over 93%) and minimize by-products when synthesizing N-acyl glycinates from fatty methyl esters and glycinate salts. google.com The optimization of process parameters such as pH, gas flow rate, liquid temperature, and absorbent concentration has also been studied in the context of CO2 absorption using sodium glycinate solutions, indicating the importance of these factors in controlling the chemical process. mdpi.com
Green Chemistry Approaches in Glycinate Synthesis
In line with the principles of green chemistry, efforts have been made to develop more environmentally friendly methods for synthesizing sodium glycinate and its derivatives. nih.govcolab.ws
Biocatalytic Routes and Environmental Considerations
Biocatalytic methods, employing enzymes or whole cells, present a greener alternative to traditional chemical synthesis. scirp.orgd-nb.info These reactions are typically conducted under mild conditions and use fewer hazardous chemicals. scirp.org For the synthesis of N-acyl amino acids, which are derivatives of compounds like sodium glycinate, enzymatic reactions using lipases and proteases have been explored. d-nb.infonih.gov However, these biocatalytic routes can be limited by long reaction times, high costs, and sometimes lower yields. scirp.orgresearchgate.net The zwitterionic nature of amino acids in aqueous environments also presents challenges for biocatalysis. d-nb.info
Direct Synthesis from Renewable Feedstocks
A significant advancement in green synthesis is the direct use of renewable feedstocks. For instance, N-acyl glycine surfactants have been synthesized directly from vegetable oils like coconut, peanut, and soybean oil, which act as acyl donors in a reaction with sodium glycinate. researchgate.netscielo.br This approach avoids the use of fatty acyl chlorides, which are common in traditional methods like the Schotten-Baumann reaction, thereby reducing the use of toxic and irritating reagents. scirp.orgscirp.org One study reports an 87% yield for the synthesis of cocoyl glycine directly from coconut oil and sodium glycinate. scirp.org
Synthesis of N-Acylated and Functionalized Sodium Glycinate Derivatives
The derivatization of sodium glycinate, particularly through N-acylation and other functionalizations, expands its range of applications.
N-acylated glycinates are a prominent class of derivatives, often used as surfactants. researchgate.net The Schotten-Baumann reaction, which involves the condensation of a fatty acyl chloride with an amino acid in an alkaline solution, is a common industrial method for their preparation. researchgate.net However, greener alternatives are being developed. For example, the fatty acid ester amidation method uses fatty acid methyl esters or glycerides as raw materials to react with amino acids. researchgate.net One specific example is the synthesis of sodium N-lauroyl glycinate from sodium methyl laurate and sodium glycinate in glycerol, achieving a yield of 78.7%. researchgate.net Another approach involves the direct reaction of fatty acids with amino acid salts at high temperatures. researchgate.net
The functionalization of the C(sp³)–H bond of glycine derivatives is another area of active research, providing a direct route to diverse chiral α-amino acids. rsc.org Visible-light-driven α-C(sp³)–H bond functionalization, often in combination with photoredox catalysts and chiral lanthanide catalysts, has emerged as a powerful tool for creating complex and valuable molecules. rsc.org Furthermore, glycinate Schiff bases are widely used in the synthesis of chiral unnatural α-substituted α-amino acids through methods like asymmetric alkylation. researchgate.net Other functionalized derivatives, such as dihydrothiophene derivatives, can be synthesized through one-pot, multi-component reactions involving ethyl glycinate hydrochloride. rsc.org The solid-phase synthesis of N-substituted glycine oligomers (peptoids) also represents a significant area of derivatization. nih.gov
Below is an interactive table summarizing some of the synthetic approaches for sodium glycinate and its derivatives:
| Synthesis Type | Method | Reactants | Key Features/Findings | Yield |
| Solution-Based Synthesis | Neutralization | Glycine, Sodium Hydroxide | Standard laboratory preparation. scialert.net | High |
| Green Chemistry | Direct from Renewable Feedstock | Coconut Oil, Sodium Glycinate | Environmentally friendly, avoids toxic reagents. scirp.org | 87% scirp.org |
| N-Acylation | Fatty Acid Ester Amidation | Sodium Methyl Laurate, Sodium Glycinate | Greener alternative to Schotten-Baumann. researchgate.net | 78.7% researchgate.net |
| N-Acylation | From Vegetable Oils | Peanut Oil, Sodium Glycinate | Utilizes renewable resources. researchgate.net | Not specified |
| N-Acylation | From Vegetable Oils | Soybean Oil, Sodium Glycinate | Utilizes renewable resources. researchgate.net | Not specified |
| Functionalization | Dihydrothiophene Synthesis | Aromatic Aldehydes, Malononitrile, 1,3-thiazolidinedione, Ethyl Glycinate Hydrochloride | One-pot, four-component reaction. rsc.org | Moderate to Good |
Preparation of N-Acyl Glycinate Surfactants
N-acyl glycinate surfactants are a class of mild, biodegradable surfactants valued in personal care products. They are synthesized from sodium 2-aminoacetate through several methods, primarily involving the acylation of the nitrogen atom.
One of the most common industrial methods is the Schotten-Baumann reaction . This process involves the condensation of an acyl chloride with sodium 2-aminoacetate in an alkaline aqueous solution. researchgate.netchalmers.se For instance, sodium cocoyl glycinate is prepared by reacting cocoyl chloride with glycine in an aqueous medium, maintaining a pH between 10.3 and 10.6 with the addition of sodium hydroxide. google.com The reaction is typically conducted at a low temperature (10-15°C) initially, then continued at a higher temperature (25-30°C) for several hours. google.com
Another significant approach is the fatty acid ester amidation method . This "green chemistry" approach uses fatty acid methyl esters or triglycerides from natural oils as acylating agents. researchgate.netresearchgate.net Sodium 2-aminoacetate is reacted with these esters, often in a solvent like glycerol or methanol (B129727) and catalyzed by a base such as sodium methoxide (B1231860). researchgate.netiosrjournals.org For example, sodium N-lauroyl glycinate has been synthesized from methyl laurate and sodium glycinate in glycerol with a sodium methoxide catalyst, achieving yields up to 78.7%. researchgate.net Similarly, reacting vegetable oils like coconut or soybean oil directly with sodium glycinate at high temperatures (around 160°C) with a catalyst can produce the corresponding N-acyl glycinates with yields between 86% and 87%. researchgate.net
A third method involves the direct amidation of fatty acids with sodium 2-aminoacetate at high temperatures (above 170°C). researchgate.net While this method is straightforward, it can lead to side reactions, affecting the product's purity and yield. researchgate.net
Table 1: Synthesis Methods for N-Acyl Glycinate Surfactants
| Synthesis Method | Acylating Agent | Catalyst/Solvent | Key Conditions | Yield |
|---|---|---|---|---|
| Schotten-Baumann Reaction | Acyl Chloride (e.g., Cocoyl chloride) | Sodium Hydroxide / Water | pH 10.3-10.6; 10-30°C | High (Industrial Standard) |
| Fatty Acid Ester Amidation | Fatty Acid Methyl Ester (e.g., Methyl laurate) | Sodium Methoxide / Glycerol | Reflux | 78.7% researchgate.net |
| Fatty Acid Ester Amidation | Vegetable Oil (e.g., Coconut oil, Soybean oil) | Sodium Methoxide | ~160°C | 86-87% researchgate.net |
| Direct Amidation | Fatty Acid | None (High Temp) | >170°C | >95% conversion (optimized) researchgate.net |
Synthesis of Dihydrophenyl Glycine Sodium Salt
The sodium salt of dihydrophenyl glycine (DHPG) is an important pharmaceutical intermediate. Its synthesis involves protecting the amino group of dihydrophenyl glycine, which can be prepared from sodium 2-aminoacetate as a basic building block, although the direct conversion is a multi-step process. A key patented method describes the preparation starting from dihydrophenyl glycine itself. google.com
In this process, dihydrophenyl glycine is dissolved in an alkaline solvent, specifically a sodium methoxide solution prepared from sodium metal and methanol. google.com This solution is then reacted with methyl acetoacetate (B1235776) in a condensation reaction to protect the amino group. The molar ratio of dihydrophenyl glycine to methyl acetoacetate is specified as 1:1.08. google.com A crucial aspect of this synthesis is the removal of methanol and water byproducts through the azeotropic distillation with 4-methyl-2-pentanone (B128772) at a controlled temperature of 65°C to 80°C. google.com This continuous removal of byproducts drives the reversible condensation reaction to completion, ensuring a stable product yield. google.com
Table 2: Synthesis Parameters for Dihydrophenyl Glycine Sodium Salt
| Reactant 1 | Reactant 2 | Solvent System | Key Condition | Purpose |
|---|---|---|---|---|
| Dihydrophenyl glycine | Methyl acetoacetate | Sodium Methoxide / Methanol / 4-methyl-2-pentanone | Evaporation at 65-80°C google.com | Amino group protection; Reaction completion via byproduct removal google.com |
Formation of Hydroxymethyl Aminoacetate Derivatives
The reaction of sodium 2-aminoacetate with formaldehyde (B43269) leads to the formation of hydroxymethyl derivatives. The simplest product is sodium 2-((hydroxymethyl)amino)acetate, formed by the addition of one formaldehyde molecule to the amino group. medchemexpress.commedchemexpress.com
Further reaction with formaldehyde is possible, leading to the formation of N,N-disubstituted derivatives. For example, the synthesis of sodium N,N-bis(2-hydroxyethyl)aminoacetate (also known as sodium diethanolglycinate) involves the reaction of the parent amino acid with an appropriate starting material under alkaline conditions. google.com While this specific example uses hydroxyethyl (B10761427) groups, it illustrates the principle of N-substitution.
A related synthesis is that of trisodium (B8492382) nitrilotriacetate, which can be produced from ammonia, formaldehyde, and sodium cyanide, with subsequent hydrolysis. nih.gov A cleaner production method for the intermediate sodium iminodiacetate (B1231623) involves reacting a sodium aminoacetate solution with a hydroxyacetonitrile solution (formed from formaldehyde and hydrocyanic acid), followed by hydrolysis with sodium hydroxide. google.com These syntheses highlight the reactivity of the amino group in sodium 2-aminoacetate and its analogues towards aldehydes like formaldehyde, leading to mono-, di-, and even tri-substituted products. nih.govgoogle.comatamanchemicals.com
Advanced Spectroscopic and Chromatographic Characterization Methodologies
Application of Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for confirming the molecular structure of sodium glycinate (B8599266). Both ¹H NMR (proton) and ¹³C NMR (carbon-13) spectra provide detailed information about the chemical environment of the atoms within the molecule.
In the ¹H NMR spectrum of sodium glycinate, the protons of the methylene (B1212753) group (-CH₂-) adjacent to the amino and carboxylate groups typically appear as a singlet. The chemical shift of this peak is influenced by the solvent and the electronic effects of the neighboring functional groups. The protons of the amino group (-NH₂) may also be observable, though their signal can be broad and may exchange with solvent protons, particularly in protic solvents like D₂O.
The ¹³C NMR spectrum provides complementary information, showing distinct signals for the two carbon atoms in the glycinate structure. The carboxylate carbon (-COO⁻) appears at a significantly downfield chemical shift compared to the methylene carbon (-CH₂-), reflecting their different electronic environments. The precise chemical shifts are instrumental in confirming the presence and integrity of the glycinate backbone.
Typical NMR Chemical Shifts for Sodium Glycinate
| Nucleus | Group | Typical Chemical Shift (ppm) | Notes |
|---|---|---|---|
| ¹H | -CH₂- | ~3.1 - 3.5 | Appears as a singlet. Position is solvent-dependent. |
| ¹H | -NH₂ | Variable | Often broad and may exchange with solvent protons. |
| ¹³C | -CH₂- | ~40 - 45 | Represents the alpha-carbon. |
| ¹³C | -COO⁻ | ~175 - 185 | Represents the carboxylate carbon. |
Mass Spectrometry Techniques in Glycinate Analysis
Mass spectrometry (MS) is a vital tool for determining the molecular weight and elemental composition of sodium glycinate. Due to the compound's ionic and non-volatile nature, soft ionization techniques are required.
Electrospray Ionization Mass Spectrometry (ESI-MS) is exceptionally well-suited for analyzing polar, non-volatile compounds like sodium glycinate. acs.org This technique transfers ions from a solution into the gas phase, allowing for their analysis by the mass spectrometer. ESI-MS can be operated in either positive or negative ion mode.
In positive ion mode, sodium glycinate can be detected as the protonated molecule of glycine (B1666218), [H₂NCH₂COOH + H]⁺, or as a sodium adduct of the glycine molecule. acs.org In negative ion mode, it is typically observed as the deprotonated glycinate anion, [H₂NCH₂COO]⁻. nih.govresearchgate.net High-resolution mass spectrometry can provide the exact mass of these ions, which can be used to confirm the elemental formula with high confidence.
Expected Ions for Sodium Glycinate in ESI-MS
| Ion Mode | Expected Ion | Theoretical m/z |
|---|---|---|
| Positive | [Glycine + H]⁺ | 76.0393 |
| Positive | [Glycine + Na]⁺ | 98.0212 |
| Negative | [Glycine - H]⁻ | 74.0244 |
Liquid Chromatography-Mass Spectrometry (LC/MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. creative-proteomics.com This hyphenated technique is extensively used for the analysis of amino acids in complex mixtures. scirp.org For sodium glycinate, LC is used to separate the compound from impurities or other components in a sample before it is introduced into the mass spectrometer. scirp.org
Reversed-phase high-performance liquid chromatography (RP-HPLC) is a common separation mode, though the high polarity of glycinate can lead to poor retention. nih.gov To overcome this, techniques such as hydrophilic interaction chromatography (HILIC) or the use of ion-pairing reagents in the mobile phase can be employed. who.int Another approach involves pre-column derivatization to attach a more hydrophobic group to the amino acid, enhancing its retention on the reversed-phase column. acs.orgcreative-proteomics.com Following separation, the eluting compound is ionized (typically by ESI) and detected by the mass spectrometer, allowing for both qualitative identification and quantitative analysis. scirp.org The use of tandem mass spectrometry (LC-MS/MS) can further improve selectivity and sensitivity for quantification in complex matrices. nih.govresearchgate.netnih.gov
Infrared Spectroscopy for Functional Group Identification and Conformational Studies
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of sodium glycinate displays characteristic absorption bands corresponding to the vibrations of its constituent bonds. scirp.org
Key features in the IR spectrum of sodium glycinate include:
N-H Stretching: The amino group (-NH₂) typically shows symmetric and asymmetric stretching vibrations in the region of 3400-3200 cm⁻¹.
C-H Stretching: Vibrations for the methylene (-CH₂-) group are observed around 3000-2850 cm⁻¹.
COO⁻ Asymmetric Stretching: A strong, characteristic absorption band for the carboxylate anion appears around 1610-1550 cm⁻¹. This is a key indicator of the salt form, as a carboxylic acid C=O stretch would appear at a higher frequency (around 1700 cm⁻¹). libretexts.org
N-H Bending: The scissoring vibration of the amino group is typically found near 1600 cm⁻¹.
COO⁻ Symmetric Stretching: Another strong band for the carboxylate group is located in the 1420-1380 cm⁻¹ region. libretexts.org
Comparing the spectrum to that of glycine (which exists as a zwitterion in the solid state) reveals shifts in the carboxylate and amino group frequencies, confirming the deprotonated state of the carboxylic acid and the presence of the sodium counter-ion. researchgate.net
Characteristic IR Absorption Bands for Sodium Glycinate
| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| N-H Stretch | -NH₂ | 3400 - 3200 |
| C-H Stretch | -CH₂- | 3000 - 2850 |
| COO⁻ Asymmetric Stretch | -COO⁻ | 1610 - 1550 |
| N-H Bend (Scissoring) | -NH₂ | ~1600 |
| COO⁻ Symmetric Stretch | -COO⁻ | 1420 - 1380 |
Gas Chromatography (GC) in Quantitative Research Applications
Gas Chromatography (GC) is another powerful technique for the separation and quantification of compounds. However, due to the low volatility and polar nature of amino acids and their salts, sodium glycinate cannot be analyzed directly by GC. sigmaaldrich.comthermofisher.com It must first be converted into a volatile and thermally stable derivative. mdpi.com
The derivatization process typically involves a two-step reaction:
Esterification: The carboxylate group is converted into an ester (e.g., a methyl or propyl ester).
Acylation: The amino group is acylated using reagents like pentafluoropropionic anhydride (B1165640) (PFPA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to replace the active hydrogens. thermofisher.commdpi.com
These reactions produce a derivative that is sufficiently volatile to be analyzed by GC. sigmaaldrich.com The derivatized glycinate is then separated on a capillary column and can be detected by a Flame Ionization Detector (FID) or, more commonly, a Mass Spectrometer (GC-MS). nih.gov GC-MS provides high sensitivity and produces characteristic fragmentation patterns, allowing for unambiguous identification and accurate quantification of the analyte. sigmaaldrich.com
Common Derivatization Reagents for GC Analysis of Amino Acids
| Reagent Type | Example Reagent | Abbreviation | Target Functional Group(s) |
|---|---|---|---|
| Silylation | N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | -NH₂, -COO⁻, -OH thermofisher.com |
| Silylation | N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide | MTBSTFA | -NH₂, -COO⁻, -OH sigmaaldrich.com |
| Acylation / Esterification | Propyl chloroformate / Propanol | - | -NH₂, -COO⁻ springernature.com |
| Acylation / Esterification | Pentafluoropropionic anhydride / Heptafluorobutanol | PFPA / HFBu | -NH₂, -COO⁻ nih.gov |
Coordination Chemistry and Metal Ligand Interactions of Sodium 2 Aminoacetate
Ligand Properties and Coordination Modes of Glycinate (B8599266) Anion
The glycinate anion (H₂NCH₂CO₂⁻) is a classic example of a bidentate ligand, meaning it can bind to a central metal ion through two separate donor atoms. pearson.combartleby.com The two coordinating sites are the nitrogen atom of the amino group and one of the oxygen atoms from the carboxylate group. bartleby.com This dual coordination results in the formation of a stable five-membered chelate ring with the metal ion. study.comstackexchange.com Five-membered chelate rings are particularly stable compared to other ring sizes, which contributes to the thermodynamic stability of metal-glycinate complexes. study.com
The nucleophilic centers on the glycinate ion include the negatively charged carboxylate oxygen and the nitrogen atom, which has a lone pair of electrons. study.com Coordination typically involves the negatively charged oxygen atom forming an initial bond, followed by the nitrogen atom, completing the chelate ring. study.com This bidentate chelation is the most common coordination mode for the glycinate anion.
Depending on the stoichiometry and the coordination preferences of the metal ion, glycinate can participate in forming various geometries. For instance, with a metal like copper in a 2:1 ligand-to-metal ratio, it can form square planar complexes. study.com In such cases, geometric isomers (cis and trans) are possible, depending on the relative arrangement of the nitrogen and oxygen donor atoms around the metal center. study.com With metals that prefer octahedral geometry, such as Cobalt(III), three glycinate ligands can coordinate to form complex stereoisomers. pearson.com
Formation and Characterization of Organometallic Glycinate Complexes
The glycinate ligand is integral to the formation of various organometallic complexes, where it bonds to a metal center that also bears organic substituents. The study of these complexes is crucial for understanding their structural diversity and potential applications.
Diorganotin(IV) complexes featuring the 2-aminoacetate ligand (or its derivatives) have been synthesized and extensively characterized. These compounds are typically prepared by reacting a diorganotin(IV) dichloride (R₂SnCl₂) with the sodium or potassium salt of the amino acid. researchgate.net
Spectroscopic methods are vital for characterizing these complexes.
Infrared (IR) Spectroscopy: Shifts in the vibrational frequencies of the carboxylate group (COO⁻) upon complexation indicate coordination to the tin atom. ajbasweb.com
NMR Spectroscopy: ¹H, ¹³C, and ¹¹⁹Sn NMR spectroscopy are used to elucidate the structure in solution. researchgate.netscialert.net The ¹¹⁹Sn NMR chemical shifts are particularly informative for determining the coordination number of the tin atom in the solution state. researchgate.net For many diorganotin(IV) aminoacetate derivatives, ¹¹⁹Sn NMR data suggest that the complexes exist as five-coordinate species in solution, even if their solid-state structure is different. researchgate.netnih.gov
Mössbauer Spectroscopy: ¹¹⁹mSn Mössbauer spectroscopy provides information about the coordination environment and geometry of the tin center in the solid state. researchgate.net
X-ray diffraction studies have revealed that in the solid state, these complexes can exhibit various coordination geometries around the tin atom, including distorted trigonal-bipyramidal (five-coordinate) and octahedral (six-coordinate) arrangements. researchgate.netnih.gov In some instances, the complexes form polymeric networks in the solid state through intermolecular bridging, which can dissociate into monomeric species in solution. nih.gov
| Complex Type | Synthesis Method | Solid-State Coordination (Typical) | Solution-State Coordination (Typical) | Characterization Techniques |
|---|---|---|---|---|
| Diorganotin(IV) Aminoacetates | Reaction of R₂SnCl₂ with sodium/potassium aminoacetate | Five-coordinate (Trigonal-bipyramidal) or Six-coordinate (Octahedral) | Five-coordinate | IR, NMR (¹H, ¹³C, ¹¹⁹Sn), X-ray Diffraction, Mössbauer Spectroscopy |
Silver(I) has a flexible coordination sphere, allowing it to adopt geometries ranging from linear to tetrahedral and higher, which makes it an excellent candidate for constructing coordination polymers. bohrium.comnih.govsemanticscholar.org When combined with bridging ligands like glycinate, it can form extended one-, two-, or three-dimensional networks.
In silver(I) glycinate polymers, the glycinate anion can act as a bridging ligand, connecting multiple silver centers. The coordination can occur in several ways: the carboxylate group might bridge two silver ions while the amino group coordinates to one of them, or the entire glycinate ligand might bridge two different metal centers. The specific structure is often influenced by the solvent used for crystallization and the presence of counter-anions. researchgate.net
Investigation of Metal-Ligand Bonding and Geometries in Glycinate Derivatives
The geometry of metal-ligand interactions in glycinate complexes is a subject of detailed investigation, providing insights into the nature of the coordinate bond. nih.gov The analysis of crystal structures from databases like the Cambridge Structural Database (CSD) offers a basis for understanding typical bond lengths, bond angles, and coordination geometries for various metal-glycinate complexes. nih.govscispace.com
The metal-donor atom distances and the angles around the metal center are fundamental to describing the coordination sphere. nih.gov For glycinate complexes, the M-N and M-O bond lengths are characteristic of the specific metal ion and its oxidation state. The bite angle of the chelating glycinate ligand (the N-M-O angle) is typically constrained by the geometry of the five-membered ring.
Distortions from ideal geometries (e.g., perfect octahedral or tetrahedral) are common in metal-glycinate complexes. scispace.com These distortions can arise from the constraints of the chelate ring, steric hindrance between ligands, or packing forces in the crystal lattice. scispace.com The flexibility of the angles at the metal atom allows for significant variation from idealized geometries. nih.gov
Theoretical studies using methods like Density Functional Theory (DFT) can complement experimental data by providing insights into the electronic structure and bonding. mdpi.com These calculations can elucidate the covalent and ionic contributions to the metal-ligand bonds and explain the stability of different coordination modes. mdpi.com For instance, Natural Bond Orbital (NBO) analysis can be used to understand the hybridization of atomic orbitals involved in the coordinate bonds. mdpi.com
| Metal Ion Example | Typical Coordination Number | Common Geometry | Key Bonding Features |
|---|---|---|---|
| Co(III) | 6 | Octahedral | Formation of stereoisomers (mer/fac) |
| Cu(II) | 4 | Square Planar | Formation of geometric isomers (cis/trans) |
| Sn(IV) (in Diorganotin complexes) | 5 or 6 | Trigonal-bipyramidal or Octahedral | Polymeric structures in solid state, monomeric in solution |
| Ag(I) | 2, 3, or 4 | Linear, Trigonal, or Tetrahedral (often distorted) | Forms coordination polymers with bridging glycinate |
Computational and Theoretical Investigations of Sodium 2 Aminoacetate Systems
Ab Initio and Density Functional Theory (DFT) Studies on Molecular Structure and Conformation
Ab initio and Density Functional Theory (DFT) are quantum mechanical methods used to model molecular systems from first principles, providing detailed information about electronic structure, geometry, and energetics.
Studies on sodium glycinate (B8599266) have utilized these methods to probe its hydration structure and conformational preferences. Research combining the Monte-Carlo multiple minimum (MCMM) method with quantum mechanical calculations at the MP2/6-311++G(d,p) level has identified two primary conformers in the gas phase, denoted as [Na+GL-]α and [Na+GL-]β. In the gaseous state, the [Na+GL-]β conformer is energetically less stable than the [Na+GL-]α conformer by more than 30 kJ mol-1 nih.gov.
However, the presence of water molecules significantly alters this stability landscape. As the degree of hydration increases, the β conformer becomes more stabilized. Calculations show that the most stable hydrated clusters, such as [Na+GL-]∙(H2O)8, are derived from the less stable gas-phase [Na+GL-]β conformer nih.gov. This indicates a strong influence of solvation on the compound's preferred geometry. The conductor-like polarizable continuum model (CPCM), which simulates the effect of a solvent, also confirms that [Na+GL-]β is more stable than [Na+GL-]α in the liquid phase nih.gov. Analysis of the electronic density at the bond critical points for the Na-X bonds (where X can be oxygen or nitrogen) in low-energy conformers suggests that sodium glycinate will dissociate into Na+ and glycinate (GL-) ions in bulk water nih.gov.
Table 1: Conformational Stability of Sodium Glycinate
| Conformer | Relative Energy (Gas Phase) | Stability in Liquid Phase (CPCM) | Note |
|---|---|---|---|
| [Na+GL-]α | Lower Energy | Less Stable | The most stable conformer in the absence of a solvent. |
| [Na+GL-]β | >30 kJ mol-1 higher than α | More Stable | Becomes the basis for the most stable hydrated clusters. nih.gov |
Molecular Dynamics Simulations of Glycinate in Solution and Interfacial Phenomena
Molecular dynamics (MD) simulations are a powerful tool for studying the time-dependent behavior of molecular systems, providing a dynamic picture of molecules in solution and at interfaces.
MD simulations of aqueous glycine (B1666218) solutions have revealed significant nanoscale heterogeneity, particularly near interfaces. Contrary to the assumption of a random homogeneous mixture, simulations predict a strong enhancement of glycine concentration in a nanoscale region near a solid wall chemrxiv.org. This interface-induced concentration enhancement is attributed to non-specific dispersion (van der Waals) interactions between the solute and the surface and is considered a generic phenomenon in liquid solutions chemrxiv.org. Such findings have profound implications for interfacial processes like heterogeneous nucleation and catalysis chemrxiv.org.
Simulations have also been employed to study the aggregation and clustering of glycine zwitterions in aqueous solutions. These studies show that the number of glycine monomers decreases rapidly as the concentration of the solution increases, favoring the formation of clusters rsc.orgresearchgate.net. These clusters are not static; they are described as strongly hydrated, liquid-like entities that are highly dynamic, changing their configuration within hundreds of picoseconds rsc.orgresearchgate.net.
At the crystal-solution interface, MD simulations have been used to understand the fundamental processes of crystal growth and dissolution. For the (110) face of an α-glycine crystal, simulations showed that the crystal tends to dissolve over time at a progressively decreasing rate nih.gov. The nature of hydrogen bonding at the interface, which can be characterized by radial distribution functions, plays a crucial role in affecting the diffusion coefficients of glycine molecules near the crystal surface nih.gov.
Table 2: Key Findings from Molecular Dynamics Simulations of Glycinate
| Phenomenon Studied | Simulation Method | Key Findings | References |
|---|---|---|---|
| Interfacial Concentration | Molecular Dynamics (MD) | Strong concentration enhancement observed in a nanoscale region near solid interfaces. | chemrxiv.org |
| Aggregation in Solution | MD with AMBER force field | Glycine monomers decrease with increasing concentration, forming dynamic, hydrated clusters. | rsc.orgresearchgate.net |
| Crystal-Solution Interface | Molecular Dynamics (MD) | The α-glycine crystal dissolves over time; hydrogen bonds at the interface affect diffusion. | nih.gov |
Prediction of Reaction Mechanisms and Energetics in Glycinate Chemistry
Computational chemistry offers powerful methodologies for elucidating reaction mechanisms and predicting their energetic landscapes, providing insights that are often difficult to obtain experimentally grnjournal.us. For compounds like sodium glycinate, these methods can predict reaction pathways, transition states, and product distributions.
The prediction of reaction mechanisms involves several quantum chemical approaches. A primary task is the location of transition state structures, which are the energetic maxima along a reaction coordinate. Methods for finding these structures can be broadly classified into two groups: coordinate driving and interpolation rsc.org.
Coordinate Driving: This approach involves systematically changing a selected geometric variable (like a bond length) while minimizing the energy with respect to all other variables. This maps out an approximate reaction pathway, and the highest energy point serves as a good initial guess for the transition state rsc.org.
Interpolation Methods: Techniques like the Nudged Elastic Band (NEB) and string methods work by optimizing a series of structures that represent a pathway between the reactant and product states. This generates a minimum energy pathway, and the highest point is subsequently optimized to locate the precise transition state rsc.org.
By leveraging these approaches, automated procedures can be developed to explore theoretically possible reaction pathways. This enables the effective elucidation of reaction mechanisms and even the prediction of new, unknown reactions rsc.org. More advanced techniques, such as deep reinforcement learning, are also emerging. These methods use an energy oracle, often derived from computational chemistry, to evaluate the feasibility of proposed mechanistic steps, allowing for the intelligent exploration of complex reaction networks without relying on pre-existing datasets of known mechanisms mit.edu.
Table 3: Computational Methods for Reaction Mechanism Prediction
| Methodology | Description | Application |
|---|---|---|
| Coordinate Driving | Maximizes energy along a chosen coordinate (e.g., bond length) to find an approximate reaction path. | Provides an initial estimate of the transition state structure. rsc.org |
| Interpolation (NEB, String) | Optimizes a set of structures between reactant and product to find the minimum energy pathway. | Accurately locates transition states and maps the reaction path. rsc.org |
| Automated Path Searching | Iteratively applies methods like coordinate driving to discover conceivable reaction pathways automatically. | Elucidates complex reaction mechanisms and predicts potential products. rsc.org |
| Deep Reinforcement Learning | Uses machine learning with an energy-based reward function to propose and validate mechanistic steps. | Predicts reaction mechanisms intelligently, overcoming data limitations. mit.edu |
Computational Modeling of Ion-Solvent and Ion-Ligand Interactions
Understanding the interactions between ions and solvent molecules is critical for describing the behavior of electrolytes like sodium glycinate in solution. Computational models provide a molecular-level view of these solute-solvent and ion-ion interactions.
Several theoretical models are commonly used to describe the different contributions to the thermodynamics of electrolyte solutions:
Debye-Hückel (DH) Theory and Mean Spherical Approximation (MSA): These are seminal approaches used to account for the long-range electrostatic interactions between ions (ion-ion interactions) scienceopen.com. Computer simulations that isolate these interactions show that both theories provide reasonable accuracy, with MSA often showing slightly better agreement with simulation data scienceopen.com.
Born Theory of Solvation: This model is frequently used to describe the contribution of ion-solvent interactions. It provides a good qualitative description, and quantitative agreement can be achieved by adjusting the Born radius using simulation data for the free energy of solvation scienceopen.com.
Table 4: Models for Ion-Solvent and Ion-Ligand Interactions
| Interaction Type | Theoretical Model | Description |
|---|---|---|
| Ion-Ion Interactions | Debye-Hückel (DH) Theory | Accounts for long-range electrostatic forces between ions in solution. scienceopen.com |
| Ion-Ion Interactions | Mean Spherical Approximation (MSA) | An alternative to DH theory, often providing slightly better agreement with simulations. scienceopen.com |
| Ion-Solvent Interactions | Born Theory of Solvation | Models the electrostatic energy contribution from solvating an ion in a dielectric continuum. scienceopen.com |
| Solute-Solvent/Solute-Solute | Apparent Molar Properties | Thermodynamic quantities calculated to examine the contributions of different interactions. rsc.orgresearchgate.net |
Application of Computational Fluid Dynamics (CFD) in Process Design
Computational Fluid Dynamics (CFD) is a simulation tool used to quantitatively predict what will happen when fluids flow, often with the added complexities of heat and mass transfer, phase changes, and chemical reactions cabidigitallibrary.org. For industrial processes involving sodium glycinate, such as crystallization, CFD has become a powerful tool for process simulation, optimization, and design researchgate.netresearchgate.net.
In the context of industrial crystallization, CFD can simulate the complex, multiphase flow field within a crystallizer. This is a critical capability, as the crystallization process involves intricate heat and mass transfer phenomena researchgate.net. The key challenge in simulating crystallization is the effective coupling of the particle balance equation (which describes nucleation and crystal growth) with the fluid flow equations researchgate.net.
CFD enables designers and engineers to:
Analyze Hydrodynamics: Simulate the flow patterns, mixing efficiency, and velocity fields inside the processing vessel. This is crucial for ensuring uniform suspension of crystals and consistent temperature distribution.
Optimize Heat and Mass Transfer: Model the temperature and concentration gradients within the crystallizer, which directly impact nucleation and growth rates. This allows for the optimization of heating or cooling strategies cabidigitallibrary.org.
Predict Crystal Size Distribution: By coupling fluid dynamics with crystallization kinetics, CFD models can predict the final crystal product's size distribution, a critical quality attribute researchgate.net.
Scale-Up Processes: CFD simulations can be used to study the effects of scaling up a process from the lab to industrial production, helping to identify and mitigate potential issues before they arise cabidigitallibrary.org.
By providing detailed insights into the inner workings of processing equipment, CFD allows for the optimization of designs and operating conditions, leading to improved product quality, higher efficiency, and reduced production costs researchgate.netbath.ac.uk.
Table 5: Applications of CFD in Chemical Process Design
| Application Area | CFD Capability | Benefit |
|---|---|---|
| Industrial Crystallization | Simulates multiphase flow, heat/mass transfer, and population balance. | Predicts crystal size distribution and optimizes crystallizer design. researchgate.net |
| Mixing and Blending | Models fluid flow patterns and turbulence to assess mixing efficiency. | Ensures homogeneity of the process fluid, improving reaction or crystallization consistency. |
| Heat Exchange | Simulates fluid flow and temperature distribution in heat exchangers. | Optimizes the design for efficient heating or cooling, crucial for controlling processes like crystallization. cabidigitallibrary.org |
| Process Scale-Up | Predicts the performance of a process at a larger scale based on a smaller model. | Reduces risks and costs associated with scaling up production. cabidigitallibrary.org |
Advanced Research in Gas Separation and Capture Technologies Utilizing Sodium 2 Aminoacetate
Mechanistic Studies of Carbon Dioxide Absorption by Aqueous Sodium Glycinate (B8599266) Solutions
Understanding the fundamental mechanism of carbon dioxide (CO2) absorption is crucial for the design and optimization of capture processes. Research into aqueous sodium glycinate solutions has focused on both the kinetics and equilibrium of the absorption reaction. The reaction mechanism is understood to be similar to that of primary and secondary amines, proceeding through the formation of a zwitterion intermediate, followed by deprotonation to form carbamate (B1207046) and bicarbonate.
Kinetics of CO2 Absorption and Reaction Rate Constant Determination
The kinetics of the reaction between CO2 and sodium glycinate have been investigated to determine the speed of the absorption process. Studies have found the reaction to be first order with respect to both CO2 and sodium glycinate. The activation energy for the CO2-sodium glycinate reaction has been reported to be 59.8 kJ/mol in one study and 63.8 kJ/mol in another. gpaeurope.comresearchgate.net
The second-order reaction rate constant (k2) is a key parameter for modeling and designing absorption equipment. An expression for k2 has been determined as follows gpaeurope.comresearchgate.net:
k_2 (m^3 kmol^-1 s^-1) = 1.95 x 10^13 exp(-7670/T)
Where T is the absolute temperature in Kelvin. This equation allows for the calculation of the reaction rate constant at various operating temperatures. gpaeurope.com The reaction rate of sodium glycinate with CO2 has been found to be two to three times faster than that of the benchmark solvent monoethanolamine (MEA).
Equilibrium Studies and CO2 Loading Capacity
Equilibrium studies are vital for determining the maximum amount of CO2 that can be captured by the solvent, known as the CO2 loading capacity. The loading capacity of sodium glycinate solutions is influenced by several factors, including temperature, CO2 partial pressure, and the concentration of the sodium glycinate solution.
Research has shown that CO2 loading increases with higher CO2 partial pressure but decreases with an increase in temperature and sodium glycinate concentration. One study observed a maximum loading of 1.75 moles of CO2 per mole of sodium glycinate in a 5 wt% aqueous solution at 313K and a CO2 partial pressure of 650 kPa. This high loading capacity is a significant advantage of sodium glycinate.
The table below summarizes experimental data on the CO2 loading capacity of aqueous sodium glycinate solutions at various conditions.
| Sodium Glycinate Concentration (wt%) | Temperature (K) | CO2 Partial Pressure (kPa) | CO2 Loading (mol CO2/mol SG) |
|---|---|---|---|
| 10 | 303.15 | ~100 | ~0.9 |
| 20 | 303.15 | ~100 | ~0.8 |
| 30 | 303.15 | ~100 | ~0.7 |
| 20 | 313.15 | ~100 | ~0.75 |
| 20 | 323.15 | ~100 | ~0.6 |
Regeneration Energy Assessment and Energy Efficiency Optimization in Post-Combustion CO2 Capture
For a 30 wt% sodium glycinate solution, the regeneration energy has been estimated to be approximately 5743 kJ/kg of CO2. osti.govutwente.nl This is notably higher than the regeneration energy for a 30 wt% MEA solution, which is around 4503 kJ/kg of CO2. osti.govutwente.nl The higher energy requirement for sodium glycinate is largely attributed to its higher sensible heat and the heat of vaporization of water in the aqueous solution. osti.govutwente.nl
The table below breaks down the components of regeneration energy for 30 wt% aqueous solutions of sodium glycinate and MEA.
| Component | Sodium Glycinate (kJ/kg CO2) | Monoethanolamine (MEA) (kJ/kg CO2) |
|---|---|---|
| Heat of Reaction | 1568 | 1636 |
| Sensible Heat | 3220 | 2191 |
| Heat of Vaporization | 955 | 676 |
| Total Regeneration Energy | 5743 | 4503 |
Data derived from literature values. utwente.nl
Mass Transfer Phenomena and Reactor Design Considerations for Glycinate Absorbents
Several factors influence the mass transfer coefficient, including:
pH: Higher pH values have been shown to increase the absorption efficiency and the mass transfer coefficient. nih.gov
Liquid and Gas Flow Rates: The volumetric mass transfer coefficient of the liquid side increases with increasing gas and liquid flow rates. dtu.dk
Solvent Concentration: An increase in the sodium glycinate concentration can also enhance the mass transfer coefficient. dtu.dk
For reactor design, these parameters are critical. Bubble column scrubbers and packed towers are common reactor types considered for CO2 capture with sodium glycinate. nih.gov The choice of reactor and its design must account for the specific mass transfer characteristics of the solvent to ensure efficient gas-liquid contact and maximize CO2 removal. The non-volatile nature of sodium glycinate makes it particularly suitable for use in membrane contactors, as it reduces the risk of membrane wetting that can occur with more volatile amines. mdpi.com
Comparative Analysis of Sodium Glycinate with Alternative Amine and Amino Acid Salt Solvents
Sodium glycinate offers several advantages over traditional amine solvents like MEA. As a salt of an amino acid, it is non-volatile, which significantly reduces solvent loss to the atmosphere. Furthermore, amino acid salts generally exhibit higher stability towards oxidative degradation. researchgate.net
However, a direct comparison reveals a trade-off between different performance metrics. While sodium glycinate has a faster reaction rate with CO2 than MEA, its regeneration energy is considerably higher. The CO2 loading capacity of potassium glycinate, a closely related amino acid salt, has been found to be similar to that of MEA, with both achieving a loading of approximately 0.8 mol of CO2 per mole of amine. researchgate.net
The table below provides a comparative overview of key properties of sodium glycinate and MEA.
| Property | Sodium Glycinate | Monoethanolamine (MEA) |
|---|---|---|
| Volatility | Very Low (Non-volatile) | High |
| Reaction Rate with CO2 | 2-3 times faster than MEA | Baseline |
| Regeneration Energy (30 wt%) | ~5743 kJ/kg CO2 osti.govutwente.nl | ~4503 kJ/kg CO2 osti.govutwente.nl |
| Oxidative Stability | Higher than MEA | Lower |
Mechanistic Studies in Cellular and Biochemical Systems Non Clinical Context
Role of Sodium Glycinate (B8599266) in Cell Culture Media Development for Research Applications
Sodium glycinate, the sodium salt of the amino acid glycine (B1666218), is a critical component in the development of cell culture media for a wide range of research applications, including biotechnology and pharmaceutical production. chemimpex.comnbinno.com Glycine itself is a non-essential amino acid that can be synthesized by the body, but its inclusion in culture media is vital for the optimal growth and function of many cell types. webmd.com
In biopharmaceutical manufacturing, particularly in the culture of Chinese Hamster Ovary (CHO) cells, which are a cornerstone for producing therapeutic proteins, glycine supplementation is a common strategy to enhance cell growth and productivity. It serves as a precursor for the synthesis of proteins, purines, and other essential biomolecules. patsnap.com The stability and high solubility of sodium glycinate make it an effective way to deliver glycine in aqueous media formulations. chemimpex.com Its role extends to supporting the growth of various cells and microorganisms, which is fundamental for vaccine production and genetic research. chemimpex.com
Key functions of sodium glycinate in cell culture media include:
Nutrient Source: Provides essential glycine for cellular metabolism and the synthesis of proteins and nucleic acids. patsnap.com
pH Buffer: Helps maintain a stable pH in the culture medium, which is crucial for cell viability and growth. nbinno.commerckmillipore.com
Stabilizer: In pharmaceutical formulations, it can act as a stabilizer, enhancing the solubility and bioavailability of active ingredients. chemimpex.commerckmillipore.com
The development of chemically defined, serum-free media often relies on the precise composition of amino acids, including glycine, to ensure reproducibility and control over the culture environment. Sodium glycinate is a key ingredient in these advanced formulations, contributing to improved cell proliferation and viability.
Investigation of Glycine Receptor Signaling in Non-Neuronal Cell Types
While glycine is well-known as an inhibitory neurotransmitter in the central nervous system (CNS), its receptors (GlyRs) and signaling pathways are also present and functional in a variety of non-neuronal cell types. nih.govfrontiersin.orgnih.gov Research has demonstrated that glycine exerts significant modulatory and cytoprotective effects on cells outside the nervous system, including immune, glial, and endothelial cells. ucl.ac.ukresearchgate.net
Activation of these glycine-gated chloride channels can lead to changes in membrane potential, which in turn modulates intracellular calcium (Ca²⁺) flux and downstream signaling events. nih.govnih.gov This mechanism is central to glycine's ability to influence cellular processes such as proliferation, differentiation, migration, and cytokine production in these non-neuronal contexts. frontiersin.orgresearchgate.net
| Cell Type | Primary Effect of Glycine Receptor Activation | Downstream Consequences |
| Immune Cells | Modulation of Ca²⁺ flux | Altered cytokine secretion (e.g., TNF-α) nih.gov |
| Glial Cells | Cellular depolarization | Influences proliferation, migration, differentiation researchgate.net |
| Endothelial Cells | Membrane hyperpolarization | Reduced Ca²⁺ influx, inhibition of proliferation and migration nih.govtandfonline.com |
Modulation of Immune Cell Function by Glycinate
Glycine and its sodium salt have demonstrated significant immunomodulatory capabilities by directly influencing the function of various immune cells. nih.govamerigoscientific.com Glycine receptors have been identified on macrophages, monocytes, neutrophils, and T lymphocytes. mdpi.com
In macrophages, such as Kupffer cells in the liver, glycine receptor activation inhibits the rise in intracellular Ca²⁺ levels that is typically induced by stimuli like lipopolysaccharide (LPS). nih.gov This blunts the downstream signaling cascades, leading to a decrease in the production and secretion of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and interleukins (IL-1β, IL-6). nih.govamerigoscientific.comnih.gov Conversely, glycine can increase the production of the anti-inflammatory cytokine IL-10. nih.gov
Studies have shown that glycine can shape macrophage polarization and may influence the balance between the pro-inflammatory (M1) and anti-inflammatory (M2) phenotypes. frontiersin.org It also appears to affect T lymphocytes, although the mechanisms are still being fully elucidated. nih.gov By modulating these key immune cells, glycinate can regulate immune responses and reduce inflammation in cellular models. amerigoscientific.com
Effects on Glial and Endothelial Cell Physiology
Beyond the immune system, sodium glycinate influences the fundamental physiology of glial and endothelial cells. frontiersin.org
Glial Cells: These non-neuronal cells of the CNS also express glycine receptors. nih.govfrontiersin.org In microglia, the resident immune cells of the brain, micromolar concentrations of glycine can induce morphological changes and enhance metabolic activity. nih.gov In other glial cells like astrocytes and oligodendrocytes, glycine signaling can lead to cellular depolarization, which activates voltage-gated calcium channels. researchgate.net The subsequent influx of calcium can trigger downstream effects that modulate cell proliferation, migration, and differentiation. researchgate.net High doses of glycine have been shown to induce changes in glial cell morphology in vivo, increasing glial fibrillary acidic protein (GFAP)-like immunoreactivity in the hippocampus. oup.com
Endothelial Cells: These cells, which line blood vessels, also possess glycine-gated chloride channels. nih.govtandfonline.com Activation of these channels by glycine leads to membrane hyperpolarization. nih.gov This hyperpolarization has two key consequences: it can promote a beneficial influx of calcium to activate endothelial nitric oxide synthase (eNOS) while simultaneously inhibiting growth factor-mediated signaling. nih.govtandfonline.com Specifically, glycine has been shown to blunt the increase in intracellular Ca²⁺ concentration induced by Vascular Endothelial Growth Factor (VEGF), a key promoter of blood vessel formation. tandfonline.comnih.gov As a result, glycine can diminish serum-stimulated proliferation and migration of endothelial cells. tandfonline.commdpi.com
Cellular Regulatory Mechanisms Influenced by Glycine and its Sodium Salt
Glycine and its sodium salt are involved in a variety of fundamental cellular regulatory mechanisms, impacting pathways that control cell fate and survival. frontiersin.orgnih.gov These effects are often mediated through the modulation of intracellular signaling cascades, such as those involving calcium ions and key protein kinases. nih.gov
Impact on Cell Proliferation, Differentiation, and Migration Pathways
Glycine exerts complex, often dose-dependent, effects on cell proliferation, differentiation, and migration across different cell types.
Proliferation: In some contexts, such as with salivary-gland-derived progenitor cells, glycine has been found to suppress proliferation and delay cell-cycle progression at the S-phase. nih.gov Conversely, in other cell types like murine C2C12 myoblasts and certain cancer cell lines, glycine supplementation can stimulate cell growth and proliferation. nih.govresearchgate.net In endothelial cells, glycine generally inhibits proliferation stimulated by growth factors. tandfonline.commdpi.com
Differentiation: For salivary-gland-derived progenitor cells, glycine promotes differentiation, as evidenced by changes in cellular markers. nih.gov Glycine is also known to play a role in the differentiation of neural stem cells into interneurons. nih.gov
Migration: Glycine has been shown to significantly increase the migration of microglial cells. karger.comkarger.com This effect is linked to the activity of Na⁺-coupled amino acid transporters (SNATs), which leads to cell swelling—a necessary step in cell movement. karger.com In contrast, glycine diminishes the migration of endothelial cells, an effect attributed to the activation of glycine-gated chloride channels. tandfonline.comnih.gov
| Cell Type | Effect on Proliferation | Effect on Differentiation | Effect on Migration |
| Salivary Gland Progenitors | Suppresses nih.gov | Promotes nih.gov | Not specified |
| Endothelial Cells | Diminishes tandfonline.commdpi.com | Not specified | Diminishes tandfonline.com |
| Microglial Cells | Not specified | Not specified | Increases karger.comkarger.com |
| Muscle Satellite Cells | Boosts nih.gov | Not specified | Not specified |
Exploration of Cytoprotective Effects in Cellular Injury Models
A significant body of research has established the potent cytoprotective effects of glycine in various models of cellular injury. nih.govelifesciences.orgnih.gov Glycine can protect a wide range of cell types—including renal, hepatic, endothelial, and neuronal cells—from death caused by insults such as ischemia, hypoxia, and ATP depletion. frontiersin.orgnih.govelifesciences.orgnih.gov
The primary mechanism of this protection is the prevention of plasma membrane rupture, a final common step in many forms of necrotic cell death. elifesciences.orgnih.gov For many years, the precise molecular target was unknown. However, recent research has shown that glycine acts by inhibiting the clustering of NINJ1, a protein identified as an executioner of plasma membrane rupture in processes like pyroptosis and necrosis. elifesciences.org By preventing NINJ1 from forming clusters within the membrane, glycine preserves cellular integrity. elifesciences.org
This cytoprotective effect is distinct from the signaling roles mediated by classical glycine receptors. nih.govnih.gov For instance, in models of ATP depletion in PC-12 cells, glycine's protective effect was not dependent on the chloride channel activity of its receptor. nih.gov Glycine's ability to stabilize plasma membranes against porous defects that develop during ischemic conditions prevents the leakage of cellular contents and subsequent cell death. nih.govfrontiersin.orgnih.gov
Studies on Ion Transport and Membrane Potential Dynamics in Non-Neuronal Systems
While direct studies on sodium;2-aminoacetate are limited, the impact of glycine and sodium ions on ion transport and membrane potential in non-neuronal cells is an active area of research. Glycine's effects are largely mediated through its interaction with specific receptors and transporters.
Glycine receptors (GlyRs) are ligand-gated ion channels that, upon binding glycine, primarily conduct chloride ions (Cl⁻) smolecule.comnih.gov. In many non-neuronal cell types, the activation of these receptors can lead to significant changes in membrane potential nih.gov. For instance, in immune cells, endothelial cells, and macroglial cells, the opening of GlyR channels can cause a hyperpolarization or depolarization of the cell membrane, depending on the intracellular chloride concentration. This change in membrane potential, in turn, modulates calcium (Ca²⁺) influx and other downstream signaling events that affect processes like proliferation and migration nih.govresearchgate.net. In macrophages, glycine has been shown to induce a dose-dependent uptake of chloride and inhibit calcium flux nih.gov.
The transport of glycine itself into cells is an active process that influences ion gradients. Glycine transporters, such as GlyT1, are sodium and chloride-dependent, meaning they co-transport Na⁺ and Cl⁻ along with glycine into the cell frontiersin.orgnih.gov. This process directly affects the electrochemical gradients of these ions across the cell membrane. GlyT1 is predominantly expressed in glial cells frontiersin.orgnih.gov. The activity of these transporters is crucial for maintaining glycine homeostasis and can influence cellular bioenergetics and signaling frontiersin.orgresearchgate.net.
The table below summarizes the key proteins involved in glycine-mediated ion transport and their functions in non-neuronal cells.
| Protein | Type | Primary Ion(s) Transported | Cellular Location (Non-Neuronal) | Effect on Membrane Potential |
| Glycine Receptor (GlyR) | Ligand-gated ion channel | Cl⁻ | Immune cells, endothelial cells, macroglial cells | Hyperpolarization or depolarization |
| Glycine Transporter 1 (GlyT1) | Co-transporter | Glycine, Na⁺, Cl⁻ | Glial cells (astrocytes) | Contributes to depolarization |
Biochemical Pathway Investigations (e.g., protein synthesis within research models, antioxidant mechanisms at cellular level)
The glycine component of this compound is a fundamental building block for numerous biochemical pathways, including protein synthesis and the cellular antioxidant defense system.
Protein Synthesis: As an amino acid, glycine is essential for the synthesis of proteins creative-proteomics.com. Research in various cellular models has demonstrated that glycine availability can directly impact the rate of protein synthesis. For example, a study on pig small intestinal epithelial cells showed that glycine supplementation enhanced cell growth and protein synthesis while reducing protein degradation nih.govresearchgate.net. This effect was linked to the activation of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, a central regulator of cell growth and protein synthesis nih.govresearchgate.net. In C2C12 muscle cells, glycine was found to protect against myotube wasting by preserving protein synthesis rates during nutrient starvation, an effect also dependent on mTORC1 signaling frontiersin.org.
The following table presents findings from a study on the effect of varying glycine concentrations on protein synthesis and degradation in porcine jejunal enterocytes.
| Glycine Concentration (mmol/L) | Relative Protein Synthesis Rate (%) | Relative Protein Degradation Rate (%) |
| 0.0 | 100 | 100 |
| 0.25 | ~150 | ~90 |
| 0.5 | ~200 | ~80 |
| 1.0 | >400 | ~72 |
| 2.0 | >400 | ~75 |
Data adapted from Wang et al. (2014). The values are approximations based on the reported percentage increases and decreases. nih.govresearchgate.net
Antioxidant Mechanisms: Glycine plays a crucial role in the cellular antioxidant defense system, primarily by serving as a precursor for the synthesis of glutathione (B108866) (GSH) nih.govmetwarebio.com. Glutathione is a major endogenous antioxidant that protects cells from damage caused by reactive oxygen species (ROS) nih.gov. Studies have shown that dietary glycine is rate-limiting for glutathione synthesis nih.gov.
In a model of oxidative stress in intestinal epithelial cells, glycine was found to attenuate apoptosis by promoting the synthesis of reduced glutathione nih.govresearchgate.net. This highlights glycine's indirect antioxidant effect by bolstering the cell's natural defense mechanisms. However, it is noteworthy that some in vitro studies have suggested that at high concentrations, glycine may exhibit pro-oxidant effects, leading to increased lipid peroxidation researchgate.net.
The antioxidant activity of glycine is multifaceted, involving:
Precursor to Glutathione: Serving as one of the three amino acids required for GSH synthesis.
Anti-inflammatory Properties: Glycine can reduce the production of pro-inflammatory mediators, which are often associated with oxidative stress nih.gov.
These mechanistic studies in non-clinical systems provide a foundational understanding of how the components of this compound may influence cellular behavior. The effects are largely attributable to the roles of glycine in neurotransmitter-like signaling that modulates ion channel activity and its fundamental role in protein synthesis and antioxidant pathways.
Applications in Advanced Materials Science and Industrial Process Research
Design and Characterization of Amino Acid-Based Surfactants Derived from Sodium Glycinate (B8599266)
Sodium glycinate is a foundational component for a class of environmentally friendly and mild surfactants known as N-acyl glycinates. innospec.com These surfactants are synthesized by reacting fatty acid chlorides with sodium glycinate. scirp.org They possess an amido linkage that interrupts the hydrocarbon chain, which imparts greater solubility and enhanced adsorption characteristics compared to the parent fatty acids. scirp.org The resulting amino acid-based surfactants are valued for their biocompatibility, low toxicity, and excellent performance in various formulations. scirp.orgpcc.eu
A key characteristic of surfactants is their ability to self-assemble into micelles in a solution once a certain concentration, the critical micelle concentration (CMC), is reached. researchgate.net At the CMC, significant changes in the physical properties of the solution, such as surface tension, are observed. mdpi.com The CMC of sodium glycinate-derived surfactants is influenced by factors like the length of the acyl chain and the presence of electrolytes like sodium chloride (NaCl). mdpi.comnih.gov
For instance, sodium cocoyl glycinate, which is derived from coconut oil fatty acids, has a reported CMC of 0.21 mmol·L⁻¹. scirp.orgscirp.org In contrast, sodium lauroyl glycinate, which has a specific C12 acyl chain, has a much higher CMC of 12 mmol·L⁻¹. scirp.orgscirp.org The presence of a mixture of acyl chain lengths, as in sodium cocoyl glycinate, can lead to more efficient packing in the micelles and thus a lower CMC. scirp.org It has been noted that reported CMC values for commercial surfactants like sodium cocoyl glycinate can vary significantly, from 0.21 to 33.8 mmol/L, likely due to differences in the sodium chloride content of the raw materials. mdpi.com The addition of NaCl to solutions of sodium N-dodecanoyl-glycinate has been shown to decrease the CMC, promoting micellar growth and intermicellar interactions. nih.gov
| Surfactant | Reported CMC | Source |
|---|---|---|
| Sodium Cocoyl Glycinate | 0.21 mmol·L⁻¹ | scirp.orgscirp.org |
| Sodium Lauroyl Glycinate | 12 mmol·L⁻¹ | scirp.orgscirp.org |
| Sodium Cocoyl Glycinate | 1.690 g·L⁻¹ | researchgate.net |
| Sodium Cocoyl Glycinate | 3.013 mmol·L⁻¹ | mdpi.com |
| Acyl Glycine (B1666218) Surfactant (from Peanut Oil) | 0.057 mmol·L⁻¹ | researchgate.net |
| Acyl Glycine Surfactant (from Soybean Oil) | 0.05 mmol·L⁻¹ | researchgate.net |
Surfactants derived from sodium glycinate are effective at reducing the surface tension of water and the interfacial tension between two immiscible liquids. scirp.orghuji.ac.il This ability is fundamental to their function in cleansing, emulsifying, and foaming applications. nbinno.com The surfactant molecules adsorb at the air-water or oil-water interface, disrupting the cohesive energy between water molecules and lowering the tension. researchgate.net
Sodium cocoyl glycinate, for example, can reduce the surface tension of water to approximately 33 mN·m⁻¹ at its CMC. scirp.orgscirp.org Similarly, acyl glycine surfactants synthesized from peanut oil and soybean oil reduce water's surface tension to 31.6 mN·m⁻¹ and 33.4 mN·m⁻¹, respectively. researchgate.net The effectiveness of these surfactants is tied to their molecular structure; the hydrophobic acyl chain orients away from the water, while the hydrophilic glycinate headgroup remains in the aqueous phase. researchgate.net This arrangement at the interface is thermodynamically favored and leads to a significant reduction in surface energy. scirp.orgresearchgate.net
| Surfactant | Minimum Surface Tension (γcmc) | Source |
|---|---|---|
| Sodium Cocoyl Glycinate | ~33 mN·m⁻¹ | scirp.orgscirp.org |
| Acyl Glycine Surfactant (from Coconut Oil) | 33.1 mN·m⁻¹ | researchgate.net |
| Acyl Glycine Surfactant (from Peanut Oil) | 31.6 mN·m⁻¹ | researchgate.net |
| Acyl Glycine Surfactant (from Soybean Oil) | 33.4 mN·m⁻¹ | researchgate.net |
The study of interfacial dilational rheology provides insight into the dynamic properties of surfactant layers at an interface, which is crucial for understanding foam and emulsion stability. researchgate.net Formulations containing sodium lauroyl glycinate (C12-Gly-Na) have been studied to determine their viscoelastic properties. researchgate.net Research shows that films formed by a mixture of C12-Gly-Na and a cationic surfactant, dodecyl trimethyl ammonium (B1175870) bromide (C12TAB), exhibit higher viscoelasticity than C12-Gly-Na alone or in mixtures with anionic or nonionic surfactants. researchgate.net This synergistic effect is attributed to strong electrostatic attraction between the anionic glycinate and cationic C12TAB surfactants, leading to a higher dilational modulus, which indicates a more rigid and stable interfacial film. researchgate.net The rheological properties can be tuned by altering the surfactant concentration and the composition of the mixture to meet the requirements of specific applications in cosmetics or food processing. researchgate.netresearchgate.net
Utilization as Chemical Intermediates in Specialized Organic Synthesis
Sodium glycinate is a valuable chemical intermediate in various organic syntheses. foodchemadditives.com It serves as a precursor in the pharmaceutical industry for the manufacturing of certain active ingredients. foodchemadditives.comguidechem.com Its structure, containing both an amine and a carboxylate group, allows it to be a versatile building block. For example, it is used in the Schotten-Baumann reaction to produce N-acyl amino acid surfactants, where the amine group of glycinate reacts with fatty acyl chlorides. scirp.org This highlights its role as a key raw material in the synthesis of more complex, value-added chemicals. fengchengroup.com
Contributions to General Chemical and Material Manufacturing Processes
Beyond specialized synthesis, sodium glycinate contributes to a variety of general manufacturing processes. atamanchemicals.com
Metal Plating: It is utilized in electroplating baths as a complexing or chelating agent. guidechem.comriverlandtrading.com By forming stable complexes with metal ions like copper and nickel, it helps to ensure the uniformity and quality of the deposited metal layer on surfaces in the automotive and electronics industries. riverlandtrading.com
Detergents: It acts as an intermediate in the production of mild surfactants used in industrial detergents. fengchengroup.com
Corrosion Inhibition: Sodium glycinate can function as a corrosion inhibitor, forming a protective film on metal surfaces to prevent rust in systems like cooling water circuits and boilers. riverlandtrading.com
Gas Treatment: The compound is explored as a solvent for the removal of carbon dioxide from gas streams, which is relevant for industrial gas purification processes. atamanchemicals.com
Role as a Reagent in Analytical Chemistry Methodologies
In the field of analytical chemistry, sodium glycinate is employed as a specialized reagent. chemimpex.com Its utility stems from its ability to act as a chelating agent, which allows it to form complexes with metal ions. chemimpex.com This property can be harnessed in analytical techniques to aid in the detection and quantification of certain compounds. chemimpex.com It is also used in biochemical research and can function as a buffering agent to maintain a stable pH in analytical solutions. fengchengroup.comriverlandtrading.com
Future Research Directions and Emerging Areas
Integration of Artificial Intelligence and Machine Learning in Glycinate (B8599266) Research
The integration of Artificial Intelligence (AI) and Machine Learning (ML) is set to revolutionize the study of chemical compounds, including sodium glycinate. These computational tools offer the ability to predict complex properties and accelerate the discovery of new applications, significantly reducing the time and resources required for experimental work. techexplorist.comsciencedaily.comtechnologynetworks.com
Detailed research findings have demonstrated the predictive power of various ML algorithms for this purpose. Models like Multi-layer Perceptron (MLP), Decision Tree (DT), and AdaBoost-DT have been tested, showing excellent predictive capabilities. The performance of these models is often evaluated using the R-squared (R²) score, which indicates how well the model's predictions match the experimental data.
| Machine Learning Model | Reported R² Score | Application Context |
|---|---|---|
| AdaBoost-DT | 0.998 | Prediction of CO₂ solubility in amino acid salt solutions researchgate.net |
| Decision Tree (DT) | 0.98 | Prediction of CO₂ solubility in amino acid salt solutions researchgate.net |
| Multi-layer Perceptron (MLP) | 0.9 | Prediction of CO₂ solubility in amino acid salt solutions researchgate.net |
| Deep Neural Network (DNN) | up to 0.97 | Prediction of electrode properties for Sodium-ion batteries elsevierpure.com |
Novel Applications in Sustainable Chemistry and Engineering
The principles of green chemistry and sustainable engineering focus on designing products and processes that minimize the use and generation of hazardous substances. acsgcipr.orgalliedacademies.org Sodium glycinate is emerging as a valuable compound in this context, with applications that align with these principles, such as carbon capture and the synthesis of environmentally benign products. atamanchemicals.comacs.orgacs.org
One of the most promising sustainable applications for sodium glycinate is its use as a solvent for CO₂ capture. atamanchemicals.com Aqueous solutions of sodium glycinate have been identified as potential solvents for removing carbon dioxide from various gas streams. atamanchemicals.comscialert.net The efficiency of this process is linked to the physicochemical properties of the solution, such as density and viscosity, and the kinetics of the reaction between CO₂ and sodium glycinate. atamanchemicals.com Research has determined the activation energy for this reaction to be 63.8 kJ/mol. atamanchemicals.com This application is a direct response to the need for technologies that mitigate greenhouse gas emissions.
In another advancement, sodium glycinate serves as a key raw material in the green synthesis of surfactants. scirp.org For example, sodium cocoyl glycinate, an amino acid-based surfactant, is synthesized from glycine (B1666218) and fatty acids of natural origin. nih.gov This process is more environmentally friendly compared to traditional methods as it avoids toxic reagents. scirp.org Such bio-based surfactants are readily biodegradable, have low toxicity, and are produced from renewable raw materials, making them highly desirable for use in food, medicine, and cosmetic industries. nih.gov The use of sodium glycinate in these syntheses exemplifies the green chemistry principle of utilizing renewable feedstocks. alliedacademies.org
Advanced Characterization Techniques for Complex Glycinate Systems
A thorough understanding of the structural and physicochemical properties of sodium glycinate is essential for optimizing its existing applications and discovering new ones. Advanced characterization techniques provide in-depth insights into the behavior of this compound, both in its solid state and in complex solutions. iaea.orgosti.gov
Spectroscopic and crystallographic techniques are fundamental to elucidating the molecular structure and bonding in glycinate systems. Near Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy, for instance, has been used to study the nitrogen K-edge of solid glycine and its salts, including sodium glycinate. aip.org These studies reveal how thermal motions influence the spectral features and provide information on the molecular conformation. aip.org Fourier-transform infrared (FTIR) spectroscopy is another vital tool, used to identify functional groups and vibrational frequencies in glycinate crystals. scirp.org
Thermal analysis methods, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are employed to study the thermal stability and decomposition of glycinate compounds. scirp.orgacs.org For example, studies on gamma-glycine crystals have shown that the compound is stable up to 200°C, a critical factor for its application in nonlinear optics. scirp.org
The characterization of physicochemical properties of aqueous sodium glycinate solutions is crucial for engineering applications like carbon capture. atamanchemicals.com Key properties such as density, viscosity, and refractive index are measured over ranges of temperature and concentration. scialert.net Research has consistently found that for aqueous sodium glycinate solutions, density, viscosity, and refractive indices increase with rising concentration but decrease with an increase in temperature. atamanchemicals.comscialert.net
| Property | Effect of Increasing Concentration | Effect of Increasing Temperature |
|---|---|---|
| Density | Increase atamanchemicals.comscialert.net | Decrease atamanchemicals.comscialert.net |
| Viscosity | Increase atamanchemicals.comscialert.net | Decrease atamanchemicals.comscialert.net |
| Refractive Index | Increase atamanchemicals.comscialert.net | Decrease atamanchemicals.comscialert.net |
These advanced characterization techniques collectively provide a comprehensive understanding of sodium glycinate, enabling researchers to tailor its properties for specific, high-performance applications in a variety of emerging fields. iaea.org
Q & A
Q. Purity Optimization :
- Monitor pH during neutralization (target pH \sim7–8).
- Use elemental analysis (C, H, N) and ion chromatography to confirm absence of unreacted glycine or sodium ions .
Basic: What spectroscopic and analytical techniques are most effective for characterizing sodium 2-aminoacetate?
Answer:
| Technique | Key Parameters | Expected Observations |
|---|---|---|
| FT-IR | 1600–1550 cm⁻¹ | Strong carboxylate (COO⁻) antisymmetric stretch. |
| ¹H NMR (D₂O) | δ \sim3.3 ppm | Singlet for –CH₂– group adjacent to carboxylate. |
| Elemental Analysis | C, H, N content | Matches theoretical values (C: 24.75%, H: 4.15%, N: 14.43%). |
| TGA | Decomposition onset >200°C | Confirms thermal stability under standard storage . |
Advanced: How does sodium 2-aminoacetate interact with transition metal ions, and what are the implications for biochemical studies?
Answer:
Sodium 2-aminoacetate acts as a bidentate ligand, coordinating metal ions (e.g., Cu²⁺, Fe³⁺) via its amino and carboxylate groups. This chelation property is critical in:
- Enzyme Inhibition Studies : Competes with endogenous ligands in metalloenzymes (e.g., cytochrome P450).
- Metal Ion Buffering : Stabilizes labile metal ions in solution for crystallography.
Q. Methodological Note :
- Use UV-Vis spectroscopy to monitor ligand-metal complex formation (e.g., absorption shifts at 250–300 nm).
- Adjust pH (6–8) to optimize coordination without precipitation .
Advanced: What factors influence the stability of sodium 2-aminoacetate in aqueous solutions, and how can decomposition products be identified?
Answer:
Stability Factors :
- pH : Degrades rapidly in strongly acidic (pH <2) or alkaline (pH >10) conditions.
- Temperature : Prolonged heating (>80°C) accelerates hydrolysis to glycine and sodium carbonate.
Q. Decomposition Products :
- Toxic Gases : CO, CO₂, and NOₓ under combustion (identified via GC-MS) .
- Byproducts : Glycine (HPLC retention time \sim2.5 min) and sodium carbonate (pH titration).
Q. Mitigation :
- Store solutions at 4°C in amber vials.
- Use inert atmospheres (N₂) for long-term stability studies .
Basic: What safety protocols are essential for handling sodium 2-aminoacetate in laboratory settings?
Answer:
Critical Protocols :
PPE : Wear nitrile gloves, lab coats, and safety goggles (EN 166/EU standard) to avoid skin/eye contact.
Ventilation : Use fume hoods to prevent inhalation of dust (respiratory irritant).
First Aid :
- Eye Exposure : Rinse with water for 15 min; consult ophthalmologist.
- Skin Contact : Wash with soap and water for 15 min; seek medical help if irritation persists .
Advanced: How can researchers resolve contradictory data on the reactivity of sodium 2-aminoacetate under varying pH conditions?
Answer:
Experimental Design :
Controlled pH Buffers : Use phosphate (pH 6–8) or acetate (pH 4–5) buffers to isolate pH effects.
Kinetic Studies : Monitor reaction rates (e.g., esterification with ethanol) via ¹H NMR or LC-MS.
Contradiction Analysis :
- Artifact Check : Confirm absence of impurities (e.g., residual glycine via TLC).
- Reproducibility : Repeat under inert conditions (Ar atmosphere) to rule out oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
